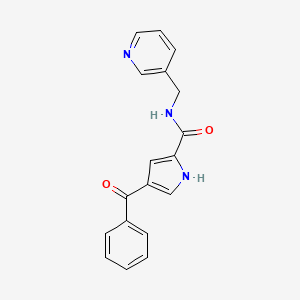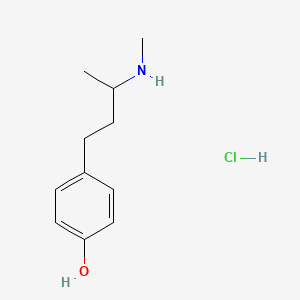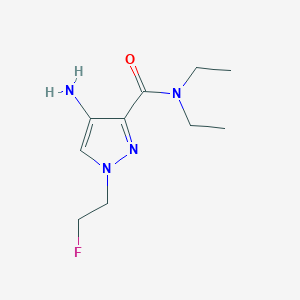![molecular formula C16H16ClN3O2 B2642618 2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 1448026-61-6](/img/structure/B2642618.png)
2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t a direct synthesis route available for the exact compound, related compounds such as pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . Another synthesis method involves the use of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound contains a pyrrolo[3,4-d]pyrimidine core, which is a nitrogen-containing heterocycle .
Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize related pyrrolo[3,2-d]pyrimidine systems .
Scientific Research Applications
Synthesis and Biological Activity
This compound is involved in the synthesis and biological evaluation of new derivatives for potential applications in plant growth stimulation and antimicrobial activities. For example, the synthesis of derivatives containing pyrimidine fragments showed a pronounced plant growth stimulating effect, highlighting its potential in agricultural sciences (Pivazyan et al., 2019). Similarly, compounds with pyrrolo[2,3-d]pyrimidine structures have been synthesized and evaluated for their antiproliferative and antiviral activities, demonstrating significant potential in medical research (Pudlo et al., 1990).
Docking Studies and Antitumoral Agents
Docking studies have been carried out on derivatives, including those with a pyrrolo[2,3-d]pyrimidin-4-amine structure, to evaluate their potential as antitumoral agents. These studies are crucial in understanding the interaction of these compounds with biological targets, providing a basis for drug design and development (Bommeraa et al., 2019).
Structural Analysis and Active Candidates
The crystal structure determination of chain-functionalized pyrroles, which are important candidates as antitumoral agents, has been achieved. Such structural analyses are vital for the design of more effective therapeutic agents, demonstrating the compound's role in pharmaceutical research (Silva et al., 2012).
Inhibition of Biological Targets
Studies on derivatives of pyrrolo[2,3-d]pyrimidin have shown inhibitory activity on xanthine oxidase, a key enzyme involved in metabolic disorders. This suggests potential applications in the development of treatments for diseases related to purine metabolism (Seela et al., 1984).
Functional Rearrangements and Synthesis Methods
Functional rearrangement of polychlorinated pyrrolidin-2-ones to 5-imino-lactams, involving compounds with similar core structures, represents a novel method for preparing derivatives with potential biological activities. This highlights the versatility of the compound in synthetic organic chemistry (Danieli et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)20-8-11-7-18-10-19-14(11)9-20/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUKHMMDYNWHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC2=CN=CN=C2C1)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[(2-Chlorophenyl)methylsulfanyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2642537.png)
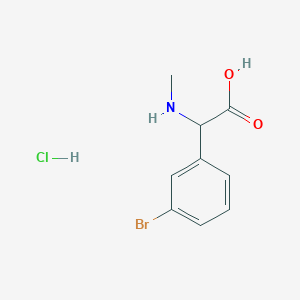
![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2642539.png)
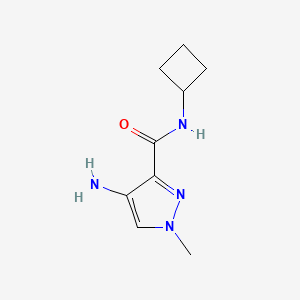

![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2642545.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2642546.png)
